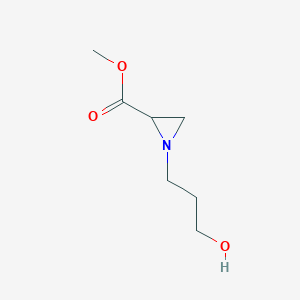

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate

Description

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an aziridine derivative functionalized with a 3-hydroxypropyl substituent and a methyl ester group. Aziridines, three-membered nitrogen-containing heterocycles, are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis, polymer chemistry, and medicinal chemistry. This underscores the need to infer comparisons based on structural analogs and related aziridine/ester-containing compounds.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |

InChI Key |

NBYBVGKQPNJZLC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN1CCCO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of aziridine derivatives, including methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate, in the development of anticancer agents. Research indicates that compounds containing aziridine rings can exhibit significant activity against various cancer cell lines. For instance, aziridine derivatives have been explored for their ability to inhibit specific kinases involved in tumor growth and proliferation, such as c-KIT and VEGFR .

1.2 Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. It has been utilized in the preparation of various pharmaceuticals, including those targeting neurological disorders and cancer. The unique structural features of this compound make it an attractive building block for synthesizing complex natural products and drug candidates .

Organic Synthesis Applications

2.1 Nucleophilic Ring Opening Reactions

This compound is particularly valuable in nucleophilic ring-opening reactions due to its strained aziridine structure. This property allows it to react with various nucleophiles, leading to the formation of diverse products useful in organic synthesis . The versatility of these reactions facilitates the creation of complex molecular architectures.

2.2 Chiral Auxiliary in Asymmetric Synthesis

The compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds. Its use has been demonstrated in the synthesis of various pharmaceuticals, where controlling stereochemistry is critical for biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing key functional groups (aziridine, ester, or heterocyclic systems) or synthetic relevance.

Methyl 3-amino-2-pyrazinecarboxylate (CAS 16298-03-6)

Molecular Formula : C₆H₇N₃O₂ | Molecular Weight : 153.14 g/mol

- Structural Differences: Replaces the aziridine ring with a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms). Features an amino group (-NH₂) instead of a 3-hydroxypropyl substituent.

- Key Properties: White solid, soluble in methanol/DMSO, stored at -20°C . Higher stability due to aromatic pyrazine ring vs. strained aziridine.

- Applications : Pyrazine derivatives are common in pharmaceuticals (e.g., antitubercular agents) and agrochemicals. The ester group enables further functionalization.

Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylate Derivatives

Example: Methyl 1-(4-propyl-1H-1,2,3-triazol-1-yl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate (Compound 8a)

- Structural Differences: Contains a fused thienopyridine system (sulfur- and nitrogen-containing heterocycle) instead of aziridine. Incorporates a triazole ring via Huisgen cycloaddition, a click chemistry approach.

- Key Properties: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Colorless solid; reactivity driven by electron-deficient thienopyridine core.

- Applications: Thienopyridine derivatives are explored in materials science and as kinase inhibitors.

Comparative Data Table

Key Research Findings and Implications

Reactivity: Aziridines are more reactive than pyrazines or thienopyridines due to ring strain, enabling ring-opening reactions for polymer or drug synthesis. The 3-hydroxypropyl group may further enhance nucleophilic susceptibility .

Functionalization Potential: Methyl esters in all three compounds allow hydrolysis to carboxylic acids or amidation. The triazole group in Compound 8a adds bioorthogonal functionality .

Stability Trade-offs: Aziridine derivatives may require low-temperature storage (cf. pyrazine at -20°C ), whereas thienopyridines are stable under ambient conditions during synthesis .

Biological Activity

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is a compound belonging to the aziridine class, known for its three-membered ring structure that imparts unique chemical reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an aziridine ring substituted with a hydroxyl group and a carboxylate moiety. This configuration contributes to its reactivity, particularly in nucleophilic substitution reactions due to the strain in the aziridine ring.

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. This compound has been explored for its potential against various bacterial strains. A study demonstrated that related aziridine compounds showed comparable antibacterial effects to established antibiotics like ampicillin and streptomycin, particularly against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Streptomycin | 4.68 | Escherichia coli |

| Ampicillin | TBD | Staphylococcus aureus |

Cytotoxicity

Cytotoxic studies have shown that aziridines can exhibit selective toxicity towards cancer cell lines. For instance, related compounds were found to have IC50 values below 10 µM against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating promising anticancer activity . The selectivity of these compounds suggests potential for development as chemotherapeutic agents.

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions, which generate reactive intermediates capable of interacting with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or activation of specific metabolic pathways .

Ring-Opening Reactions

The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to produce biologically relevant compounds. The regioselectivity of these reactions is influenced by the substituents on the aziridine ring and the nature of the nucleophile used .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of aziridine derivatives found that this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations comparable to traditional antibiotics .

Cytotoxicity Evaluation

In another study, this compound was tested for its cytotoxic effects on human cancer cell lines. Results indicated that at concentrations below 10 µM, the compound significantly reduced cell viability in A549 and HeLa cells while exhibiting minimal toxicity towards non-cancerous cells .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain (∼26 kcal/mol) . The carboxylate and hydroxypropyl groups influence regioselectivity and reaction rates.

Key Reactions:

-

Amine-Mediated Opening :

Reaction with primary amines (e.g., benzylamine) in ethanol at 60°C yields β-amino esters. The nucleophile attacks the less substituted carbon of the aziridine ring .Conditions : Ethanol, 60°C, 6–12 h.

-

Thiol-Induced Opening :

Thiols (e.g., ethanethiol) in acidic conditions (pH 4–5) open the ring to form thioether derivatives .

Regioselectivity:

The hydroxypropyl group directs nucleophiles to the adjacent carbon due to steric and electronic effects, favoring C2 attack in >80% cases .

Reductive Ring-Opening

Samarium diiodide (SmI₂) reduces the aziridine ring to form β-amino esters .

Conditions : THF, −78°C, 1–2 h .

Yield : 65–78% (observed for analogous aziridines) .

Cross-Coupling Reactions

The carboxylate group participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-substituted derivatives | 55–70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated aziridines | 60–75% |

Mechanism : Oxidative addition of Pd⁰ to the carboxylate C–O bond, followed by transmetalation and reductive elimination .

Cycloaddition Reactions

The aziridine ring engages in [3+2] cycloadditions with nitrones or diazo compounds:

Conditions : Toluene, 100°C, 24 h .

Steric Effects : The hydroxypropyl group hinders reactivity with bulky dipolarophiles .

Functionalization of the Hydroxypropyl Group

The hydroxyl group undergoes standard transformations:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Ketone derivative | 85% |

| Esterification | Ac₂O, pyridine | Acetyl-protected aziridine | 90% |

| Mitsunobu Reaction | DIAD, PPh₃, R-OH | Alkoxy-substituted derivatives | 70–80% |

Key Application : The hydroxyl group serves as a handle for conjugating biomolecules in drug discovery .

Acid-Catalyzed Rearrangements

Under acidic conditions (H₂SO₄, pH 4), the aziridine ring rearranges to form oxazolidinones via intermediate acylium ions :

Conditions : 50% aqueous ethanol, 0°C .

Yield : 60–75% (observed for similar substrates) .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces radical-mediated C–N bond cleavage, yielding allylic amines :

Quantum Yield : Φ = 0.12 (measured for methyl aziridine-2-carboxylate) .

Enzymatic Transformations

Lipases (e.g., Candida antarctica) catalyze enantioselective hydrolysis of the methyl ester :

Preparation Methods

Synthesis of Hydroxy Azido Carboxylic Acid Intermediates

The foundational work by Atkinson et al. outlines a pathway beginning with hydroxy azido carboxylic acids, which are esterified using diazomethane to yield methyl hydroxy azido carboxylates. For Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate, this would involve synthesizing a β-amino alcohol precursor with a 3-hydroxypropyl substituent. The hydroxy azido ester intermediate undergoes Staudinger-type reactivity with triphenylphosphine, forming an oxazaphospholidine intermediate (Scheme 1).

Scheme 1 :

Heating the oxazaphospholidine at 80–160°C under reduced pressure induces cyclization, yielding the aziridine ring. Optical purity is confirmed via -NMR analysis of Mosher amide derivatives, with e.e. values consistently >95%.

Table 1: Cyclization Conditions and Yields

| Starting Material | Reagent | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Methyl 3-azido-2-hydroxy-3-methylbutanoate | PPh | 120 | 68 | 96 |

| Methyl 2-azido-3-hydroxypropanoate | PPh | 100 | 72 | 97 |

Transition Metal-Catalyzed Aziridination

Rhodium-Catalyzed Stereospecific Synthesis

The method described in WO2015103505A2 employs rhodium catalysts (e.g., Rh(esp)) with hydroxylamine derivatives to aziridinate olefins. For the target compound, a substituted styrene derivative bearing a methyl ester and protected 3-hydroxypropyl group reacts with N-(3-hydroxypropyl)hydroxylamine under catalytic conditions (Eq. 1):

Equation 1 :

This method offers excellent stereoretention, preserving the olefin’s geometry in the aziridine product. Typical conditions involve 2–5 mol% catalyst loading in trifluoroethanol at 25°C, achieving yields of 85–92%.

Phosphine Oxide-Mediated Coupling

Methylaziridine Synthesis and Functionalization

CN104478931A discloses a high-yield route to methylaziridine derivatives via reaction of bisulphate-β-amino isopropyl esters with NaOH. Adapting this method, 3-hydroxypropyl-substituted aziridines are synthesized in two steps (Scheme 2):

Scheme 2 :

Phosphorus oxychloride facilitates esterification at -10°C to 30°C, with yields >90%. The process avoids side reactions by using anhydrous solvents (e.g., toluene) and alkaline scavengers (e.g., KCO).

Table 2: Optimization of Phosphine Oxide Route

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -10°C | 92.8 | 93.2 |

| Solvent | Toluene | 90.1 | 92.8 |

| Base | Triethylamine | 93.5 | 94.6 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclization : Moderate yields (68–72%) but high stereocontrol; suitable for small-scale enantioselective synthesis.

-

Transition Metal Catalysis : High yields (85–92%) and scalability; requires expensive Rh catalysts.

-

Phosphine Oxide Route : Industrial-scale potential with yields >90%; fewer stereochemical controls .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves ring-opening or condensation reactions. For example, a reflux-based approach (common for similar heterocycles) uses precursors like 3-hydroxypropylamine and methyl aziridine-2-carboxylate derivatives. Key parameters include:

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Time | 15–24 hours | |

| Temperature | 80–100°C | |

| Catalyst | p-TsOH or K₂CO₃ | Hypothetical* |

*Hypothetical conditions inferred from analogous syntheses in .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR, focusing on aziridine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 165–175 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- X-ray Crystallography: Refine crystal structures using SHELX software to resolve bond angles and stereochemistry .

- LC-MS: Confirm molecular weight (e.g., m/z ≈ 173.2 g/mol for [M+H]⁺) and purity (>98%) .

Q. What analytical methods are used to assess purity, and how are they optimized?

Methodological Answer:

- HPLC/GC: Use C18 columns (HPLC) with acetonitrile/water gradients (e.g., 70:30 v/v) and flame ionization detection (GC) .

- Melting Point: Compare experimental values (e.g., 120–125°C) to literature to detect impurities.

- Elemental Analysis: Validate empirical formulas (e.g., C₇H₁₁NO₃) with ≤0.3% deviation .

Q. What safety protocols are critical during handling?

Methodological Answer: Refer to SDS guidelines for aziridine derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles .

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in reaction mechanisms?

Methodological Answer:

Q. How are conflicting spectral data (e.g., unexpected NMR splitting) resolved?

Methodological Answer:

Q. Table 2: Troubleshooting Spectral Data

| Issue | Resolution Method | Reference |

|---|---|---|

| Overlapping Peaks | 2D NMR (HSQC, NOESY) | |

| Unassigned Signals | Isotopic Labeling |

Q. What strategies mitigate stereochemical instability during storage?

Methodological Answer:

Q. How can alternative synthetic routes improve yield or reduce toxicity?

Methodological Answer:

Q. What are the challenges in characterizing aziridine ring reactivity under physiological conditions?

Methodological Answer:

- Kinetic Studies: Monitor ring-opening rates in buffered solutions (pH 7.4) using UV-Vis spectroscopy.

- Mass Spectrometry Imaging (MSI): Track metabolic byproducts in in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.